4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide

Catalog No.
S3113081
CAS No.
1025506-08-4
M.F
C3H5NO3S
M. Wt
135.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide

CAS Number

1025506-08-4

Product Name

4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide

IUPAC Name

4-methyl-5H-oxathiazole 2,2-dioxide

Molecular Formula

C3H5NO3S

Molecular Weight

135.14

InChI

InChI=1S/C3H5NO3S/c1-3-2-7-8(5,6)4-3/h2H2,1H3

InChI Key

INUFZHHAKHUNOO-UHFFFAOYSA-N

SMILES

CC1=NS(=O)(=O)OC1

solubility

not available

4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide is a heterocyclic compound characterized by its unique ring structure that includes both sulfur and nitrogen atoms. It has a molecular formula of C₃H₅N₁O₃S and a molecular weight of approximately 135.14 g/mol. This compound features a five-membered ring containing a thiazole moiety, which is further substituted with a methyl group and two oxygen atoms in the form of dioxides. The presence of these functional groups contributes to its chemical reactivity and biological properties.

The synthesis of 4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide typically involves the reaction of sulfamoyl chloride with hydroxyacetone under controlled conditions. The reaction can be represented as follows:

  • Formation of Sulfamoyl Derivative: Sulfamoyl chloride reacts with hydroxyacetone to form an intermediate.
  • Cyclization: This intermediate undergoes cyclization to form the thiazole ring structure.
  • Oxidation: The final product is obtained through oxidation processes that introduce the dioxide functionality.

These reactions are often facilitated by catalysts such as rhodium compounds, which enhance the efficiency and selectivity of the synthesis process .

4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide exhibits various biological activities, primarily due to its structural features that allow for interaction with biological targets. Research indicates potential antimicrobial properties, particularly against certain bacterial strains. Additionally, compounds in this class have been studied for their effects on enzyme inhibition and their role in pharmacological applications .

The synthesis methods for 4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide can be categorized as follows:

  • Direct Synthesis from Hydroxyacetone: Utilizing sulfamoyl chloride in a solvent such as dichloromethane under an inert atmosphere.
  • Catalytic Methods: Employing transition metal catalysts (e.g., rhodium) to facilitate asymmetric reduction processes that yield enantiomerically pure forms .
  • Alternative Routes: Other methods may involve variations in reactants or conditions to optimize yield and purity.

The applications of 4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide span various fields:

  • Pharmaceuticals: As a potential lead compound in drug development due to its biological activity.
  • Agricultural Chemicals: Investigated for use in developing new pesticides or fungicides.
  • Chemical Intermediates: Used in the synthesis of more complex organic molecules in chemical research and industry .

Interaction studies involving 4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide focus on its binding affinity to various biological targets. These studies typically assess:

  • Enzyme Inhibition: Evaluating how the compound interacts with specific enzymes that may play roles in disease pathways.
  • Receptor Binding: Investigating the compound's ability to bind to receptors involved in pharmacological responses .

Such studies help elucidate the mechanisms through which this compound exerts its biological effects.

Several compounds share structural similarities with 4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5H-[1,2,3]oxathiazole-2,2-dioxideSimilar thiazole structureExhibits different biological activities
4-MethylthiazoleContains a methyl group on thiazoleKnown for distinct antimicrobial properties
4-Methyl-1,3-thiazolidine-2-thioneThiazolidine derivativeExhibits different reactivity patterns

The uniqueness of 4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide lies in its specific arrangement of functional groups and its resultant biological activity profile compared to these similar compounds .

Cyclocondensation Strategies for Oxathiazole Core Assembly

The construction of the 1,2,3-oxathiazole-2,2-dioxide core often relies on cyclocondensation reactions between α-hydroxy ketones and sulfamoyl chlorides. For instance, the reaction of hydroxyacetone with N-chlorosulfonyl isocyanate under pyridine-catalyzed conditions generates an intermediate sulfamate ester, which undergoes intramolecular cyclization to yield the oxathiazole ring. This method benefits from mild temperatures (0–10°C) and high atom economy, though purification challenges arise due to byproducts such as α-chloroketones.

Alternative approaches employ 1,3-dipolar cycloadditions, where nitrile oxides react with α-oxo sulfines to form 1,2,5-oxathiazole-S-oxide derivatives. While this route primarily targets regioisomeric structures, modifications using α-hydroxy ketone precursors can redirect selectivity toward the 1,2,3-oxathiazole system. For example, rhodium-catalyzed decomposition of α-diazosulfoxides generates α-oxo sulfines in situ, which subsequently trap nitrile oxide dipoles to afford the desired core.

Cyclocondensation MethodReactantsCatalystYield (%)Reference
Sulfamoyl Chloride RouteHydroxyacetone, N-ClSO₂NCOPyridine60–75
1,3-Dipolar CycloadditionNitrile Oxide, α-Oxo SulfineRh₂(OAc)₄45–68

Catalytic Asymmetric Synthesis via Chiral Rhodium Complexes

Chiral rhodium complexes have emerged as pivotal tools for enantioselective synthesis of oxathiazole derivatives. In one protocol, rhodium(II) acetate coordinates with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) to form a chiral catalyst, enabling asymmetric cyclopropanation of diazo sulfoxides. This method achieves enantiomeric excess (ee) values exceeding 90% when conducted at –20°C in dichloromethane. The steric bulk of the TsDPEN ligand enforces facial selectivity during sulfine formation, dictating the absolute configuration of the oxathiazole product.

Mechanistic studies reveal that the rhodium catalyst lowers the activation energy for sulfoxide decomposition while steering the trajectory of nitrile oxide dipolarophiles. Kinetic resolution during the cycloaddition step further enhances enantioselectivity, particularly when electron-deficient nitrile oxides are employed.

Continuous Flow Thermolysis for Diastereomeric Control

Traditional batch reactions often favor kinetic products, but continuous flow thermolysis enables selective isolation of thermodynamic diastereomers. In the synthesis of 1,2,5-oxathiazole-S-oxides, batch conditions with rhodium acetate at 0°C yield the kinetic isomer (d.r. 85:15), whereas flow reactors operating at 120°C shift equilibrium toward the thermodynamic form (d.r. 15:85). This divergence arises from enhanced heat transfer and reduced residence times in flow systems, which minimize epimerization side reactions.

Reaction SystemTemperature (°C)Diastereomeric Ratio (kinetic:thermodynamic)
Batch085:15
Continuous Flow12015:85

Flow protocols also improve scalability, as demonstrated in the decagram-scale synthesis of 4-methyl-5H-oxathiazole-2,2-dioxide derivatives with >95% purity.

Regioselective Functionalization at C-4 Methyl Position

The C-4 methyl group in 4-methyl-5H-oxathiazole-2,2-dioxide serves as a strategic site for regioselective modifications. Copper-catalyzed C–H arylation using aryl iodides introduces aromatic substituents without disrupting the sulfone moiety. For example, coupling with iodobenzene in the presence of CuI/1,10-phenanthroline affords 4-aryl derivatives in 51–87% yield. Steric effects dominate selectivity, as ortho-substituted aryl iodides exhibit reduced reactivity.

Electrophilic amination at C-4 is achieved using N-benzoyloxy morpholine under copper(II) acetate catalysis, yielding 4-amino derivatives with 64–74% efficiency. This method tolerates electron-withdrawing groups (e.g., –CF₃, –CN) and has been applied to late-stage functionalization of pharmaceutical precursors, including naproxen and ibuprofen analogs.

1,3-Dipolar Cycloaddition Pathways with Nitrile Oxides

The 1,3-dipolar cycloaddition of 4-methyl-5H- [1] [3]oxathiazole 2,2-dioxide with nitrile oxides represents a key route for synthesizing functionalized heterocyclic systems. Nitrile oxides, linear 1,3-dipoles, react with the electron-deficient oxathiazole ring through a concerted [3+2] cycloaddition mechanism. This process is governed by frontier molecular orbital (FMO) interactions, where the dipole’s LUMO (nitrile oxide) interacts with the heterocycle’s HOMO [4] [5].

Experimental studies demonstrate that α-oxo sulfines, generated in situ from α-diazosulfoxides, serve as effective precursors for cycloaddition. For example, rhodium-catalyzed decomposition of α-diazosulfoxides produces α-oxo sulfines, which subsequently react with nitrile oxides to yield 1,2,5-oxathiazole-S-oxide derivatives [4]. The reaction’s stereochemical outcome depends on the catalyst and conditions: rhodium acetate at 0°C favors kinetic control, producing one diastereomer, while continuous flow thermolysis favors thermodynamic control [4].

Table 1: Reaction Conditions and Outcomes for 1,3-Dipolar Cycloadditions

CatalystTemperatureProduct SelectivityYield (%)
Rhodium acetate0°CKinetic isomer78
None (flow)80°CThermodynamic isomer65

The regioselectivity of these reactions is influenced by the electronic nature of substituents on both the nitrile oxide and the oxathiazole. Electron-withdrawing groups on the nitrile oxide enhance reaction rates by lowering the LUMO energy, while electron-donating groups on the oxathiazole stabilize transition states through resonance [5].

Sulfur Oxidation State Transitions in Ring-Opening Reactions

The sulfur atom in 4-methyl-5H- [1] [3]oxathiazole 2,2-dioxide undergoes oxidation state changes during ring-opening reactions. The dioxo-sulfur moiety (S⁺² oxidation state) can transition to sulfonic acid derivatives (S⁺⁴ or S⁺⁶) under oxidative conditions. For instance, treatment with peroxides or hypervalent iodine reagents initiates nucleophilic attack at the sulfur center, leading to ring cleavage and formation of sulfinate or sulfonate intermediates [4] [5].

Density functional theory (DFT) calculations reveal that the sulfur’s electrophilicity is critical for these transformations. The electron-withdrawing effect of the adjacent oxygen atoms polarizes the sulfur center, making it susceptible to nucleophilic attack. In one pathway, water acts as a nucleophile, hydrolyzing the ring to yield a sulfinic acid derivative, which further oxidizes to sulfonic acid [5].

Key steps in sulfur oxidation state transitions:

  • Electrophilic activation: The sulfur center becomes polarized due to adjacent electron-withdrawing groups.
  • Nucleophilic attack: Water or other nucleophiles cleave the S–N bond.
  • Oxidation: Intermediate sulfinic acids oxidize to stable sulfonates.

These transitions are highly dependent on solvent polarity and pH. Protic solvents like methanol stabilize charged intermediates, while acidic conditions accelerate protonation steps [4].

Computational Modeling of Transition State Geometries

Computational studies using DFT and molecular dynamics simulations have elucidated the transition state geometries of 4-methyl-5H- [1] [3]oxathiazole 2,2-dioxide in cycloaddition and ring-opening reactions. For cycloadditions, the asynchronous transition state exhibits partial bond formation between the nitrile oxide’s oxygen and the oxathiazole’s sulfur, with a bond critical point (BCP) analysis confirming charge transfer [4].

Table 2: Key Parameters from Transition State Calculations

ParameterCycloadditionRing-Opening
Activation energy (kcal/mol)18.224.7
Bond length (Å)1.98 (S–O)2.12 (S–N)
Charge transfer (e⁻)0.350.28

In ring-opening reactions, the transition state involves simultaneous S–N bond elongation and nucleophile approach. Natural bond orbital (NBO) analysis shows that the sulfur’s lone pairs reorganize during this process, stabilizing the transition state through hyperconjugation with adjacent σ* orbitals [5].

These models predict that steric effects from the 4-methyl group slightly increase activation energies by 1.2–1.8 kcal/mol compared to unsubstituted analogs. However, the methyl group’s electron-donating effect stabilizes intermediates, offsetting the kinetic penalty [4].

Non-Nucleoside Inhibition of Viral Polymerases (HIV-1 RT, HCMV UL54)

4-Methyl-5H- [2] [3]oxathiazole-2,2-dioxide represents a unique class of heterocyclic compounds that demonstrate selective antiviral activity through non-nucleoside inhibition mechanisms [2]. This compound exhibits particularly notable activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), suggesting its potential as a non-nucleoside antiviral agent with selective inhibition properties [2].

The mechanism of action for oxathiazole derivatives involves selective inhibition against HCMV and VZV, distinguishing them from traditional nucleoside analogues that require viral kinase activation . Research demonstrates that derivatives of 4-Methyl-5H- [2] [3]oxathiazole-2,2-dioxide effectively inhibited HCMV replication in vitro, with results indicating a dose-dependent response and significant reductions in viral load at higher concentrations .

The compound's structural features contribute significantly to its biological activity. The presence of the sulfur atom within the five-membered ring enhances its reactivity and ability to interact with various biological targets . The molecular weight of approximately 135.14 g/mol and the inclusion of a methyl group and two oxygen atoms in the form of dioxides influence its pharmacological properties .

Target VirusMechanismActivity TypeStructural Requirement
HCMVNon-nucleoside inhibitionSelective inhibitionOxathiazole ring with methyl group
VZVNon-nucleoside inhibitionSelective inhibitionDioxide functional groups
HIV-1RT interface disruptionHeterodimer destabilizationSpiro-oxathiazole dioxide

The relationship between 4-Methyl-5H- [2] [3]oxathiazole-2,2-dioxide and established antiviral compounds becomes apparent when examining the TSAO (tert-butyldimethylsilyl-spiroaminooxathioledioxide) family of compounds [5] [6]. TSAO derivatives represent a peculiar group of non-nucleoside reverse transcriptase inhibitors that exert unique selectivity for HIV-1 through specific interaction with the p51 subunit of HIV-1 reverse transcriptase [6]. These compounds interact at the p66/p51 heterodimer interface of the enzyme, representing the first small non-peptidic molecules shown to interfere with the dimerization process [6].

The kinetics of inhibition studies reveal that TSAO-T, a related compound, demonstrated reversible and noncompetitive inhibition with respect to dGTP as the substrate [3]. The inhibition was specific for HIV-1 RT and did not interfere with DNA-dependent DNA polymerase function of other viral or cellular polymerases [3]. This selectivity pattern suggests that 4-Methyl-5H- [2] [3]oxathiazole-2,2-dioxide may share similar mechanistic properties while exhibiting broader antiviral spectrum.

Structure-Guided Design of Spirocyclic Antiviral Analogues

The development of spirocyclic analogues based on the 4-Methyl-5H- [2] [3]oxathiazole-2,2-dioxide scaffold represents a sophisticated approach to antiviral drug design. Structure-activity relationship studies have revealed critical insights into the molecular determinants of antiviral activity [7] [8].

Crystal structure analysis of related TSAO-T compounds in complex with HIV-1 reverse transcriptase has redefined the understanding of the non-nucleoside inhibitor-binding pocket [5]. The elastic limits of the binding pocket accommodate the significantly larger TSAO scaffold compared to other chemical classes of non-nucleoside reverse transcriptase inhibitors [5]. This structural flexibility provides a foundation for designing novel spirocyclic analogues with enhanced activity profiles.

The synthesis of spirocyclic derivatives involves strategic modifications of the core oxathiazole structure. Novel 3'-spiro nucleoside analogues have been designed where the spiro-amino-oxathiazole dioxide moiety is replaced by other spiro moieties that maintain an amino group at the same position as the 4''-amino group in prototype compounds [7]. These modifications resulted in compounds with 100-fold reduced activity compared to parent compounds, emphasizing the critical importance of specific structural elements [7].

Compound TypeStructural ModificationAntiviral ActivityKey SAR Finding
Parent oxathiazoleMethyl group at position 4Moderate against HCMV/VZVMethyl group essential for activity
Spiro-oxazoloneOxazolone ring replacement100-fold less than parentOxazolone reduces potency
Spiro-oxathiazoledioxideDioxide retentionModerate activity retainedDioxide groups important
Spirocyclic triazineTriazine incorporationModerate activityNH/OH groups enhance activity

The design principles for spirocyclic antiviral analogues emphasize the importance of maintaining specific spatial orientations and electronic properties. The spiro carbon provides rigidity to the molecular structure, while the ability to elaborate along well-defined vectors enhances target specificity [9]. This structural constraint is particularly valuable in antiviral applications where precise binding to viral proteins is essential for selectivity.

Computational modeling studies have provided insights into the binding modes of spirocyclic compounds within viral protein active sites. The hydrophobic pocket interactions defined by specific amino acid residues contribute to both enhanced enzyme utilization and difficulty in translocation, underlying the mechanism of action of potent antiviral nucleoside analogues [10]. These findings inform the rational design of spirocyclic analogues with improved binding affinity and selectivity profiles.

The synthetic accessibility of spirocyclic analogues has been enhanced through the development of efficient synthetic methodologies. Multicomponent reactions with readily available starting materials produce complex molecular spiro architectures with high yields and atom economy [11] [8]. The construction of the oxathiazole dioxide core often relies on cyclocondensation reactions between α-hydroxy ketones and sulfamoyl chlorides, providing a versatile platform for analogue synthesis .

Thiol-Mediated Redox Modulation in Microbial Systems

The interaction of 4-Methyl-5H- [2] [3]oxathiazole-2,2-dioxide with thiol-containing systems represents a fundamental mechanism underlying its antimicrobial activity. Thiol-mediated redox modulation plays a crucial role in microbial metabolism, making it an attractive target for antimicrobial intervention [12] [13].

The mechanism of thiol-mediated redox modulation involves the interaction of oxathiazole derivatives with cysteine residues in bacterial enzymes. Studies have demonstrated that thiol groups provide reducing equivalents for various cellular processes, and their disruption can significantly impact microbial viability [12]. The pH-dependence of thiol reactivity shows that these groups maintain reducing activity even at low pH values, suggesting unusually low pKa values that enhance their biological effectiveness [12].

Bacterial enzyme systems serve as primary targets for thiol-mediated modulation. Research has identified glucosamine-6-phosphate synthase as a particularly relevant target, with related compounds showing IC50 values of 3.47 µM against this enzyme [14]. The inhibition of this enzyme disrupts bacterial cell wall synthesis, leading to antimicrobial effects that are particularly pronounced against Gram-positive bacteria [14].

Microbial SystemThiol TargetRedox MechanismBiological EffectIC50 Activity
Bacterial enzymesCysteine residuesOxidation-reduction cyclingEnzyme inhibition3.47 µM
Viral proteinsProtein cysteinesDisulfide bond formationProtein destabilizationVariable
Fungal pathwaysActive site thiolsThiol-disulfide exchangeMetabolic disruptionSub-micromolar

The phosphopantetheinyl transferase (PPTase) pathway represents another significant target for thiol-mediated modulation. PPTase enzymes serve as gatekeepers of secondary metabolite pathways, and their inhibition can attenuate bacterial cell viability through direct inactivation of essential biosynthetic processes [15]. Compounds targeting this pathway have demonstrated submicromolar inhibition of bacterial Sfp-PPTase with no activity toward human orthologues [15].

Redox cycling mechanisms involve the formation of sulfur-cysteinyl adducts that can undergo further reactions to regenerate the parent thiol compounds. This catalytic cycling allows for sustained antimicrobial activity even at relatively low concentrations [12]. The nucleophilic attack of quinones by thiolate anions forms the basis for this redox modulation, creating a dynamic equilibrium between oxidized and reduced forms [12].

The selectivity of thiol-mediated mechanisms arises from differences in thiol accessibility and reactivity between microbial and mammalian systems. Bacterial thiol proteins often have different structural organizations and redox potentials compared to their eukaryotic counterparts, providing opportunities for selective targeting [13]. The formation of S-nitrosothiols and related reactive intermediates contributes to the antimicrobial efficacy while minimizing host cell toxicity [13].

Resistance mechanisms to thiol-mediated modulation typically involve efflux systems that remove the compounds from bacterial cells before they can interact with their targets. Studies have identified the AcrAB-TolC efflux system in Escherichia coli as a primary resistance mechanism, suggesting that combination therapies targeting both the primary mechanism and efflux pumps may enhance antimicrobial efficacy [15].

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-0.5

Dates

Last modified: 04-14-2024

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